3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 609335-25-3
VCID: VC21388006
InChI: InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Molecular Formula: C19H21NO3
Molecular Weight: 311.4g/mol

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

CAS No.: 609335-25-3

Cat. No.: VC21388006

Molecular Formula: C19H21NO3

Molecular Weight: 311.4g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one - 609335-25-3

Specification

CAS No. 609335-25-3
Molecular Formula C19H21NO3
Molecular Weight 311.4g/mol
IUPAC Name 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3
Standard InChI Key ALWHABGQDOZDSX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O

Introduction

Chemical Identity and Structural Properties

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is characterized by specific chemical identifiers and structural features that define its properties and behavior in various chemical and biological systems. The compound's structural elements are crucial for understanding its reactivity patterns and potential applications.

Chemical Identifiers

The compound is uniquely identified through various chemical naming systems and identifiers, which facilitate its recognition in scientific literature and chemical databases.

Table 1: Chemical Identifiers of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

ParameterValue
CAS Registration Number609335-25-3
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
IUPAC Name3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one
Standard InChIInChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3
Standard InChIKeyALWHABGQDOZDSX-UHFFFAOYSA-N
SMILES NotationCC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O

The compound contains a benzoxazol-2(3H)-one core structure with a 2-(4-tert-butylphenoxy)ethyl substituent at the 3-position. This structural arrangement contributes significantly to its chemical behavior and potential biological activities.

Structural Features

The compound consists of three main structural components:

  • A benzoxazol-2(3H)-one core, which is a heterocyclic system containing a fused benzene ring and an oxazolone ring

  • A phenoxy group with a tert-butyl substituent at the 4-position

  • An ethyl linker connecting the benzoxazolone and phenoxy moieties

Synthesis and Preparation

The synthesis of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves multiple reaction steps, including the formation of the benzoxazolone core and subsequent functionalization.

General Synthetic Approach

The synthesis generally follows a pathway involving the preparation of the benzoxazolone core followed by N-alkylation with the appropriate phenoxyethyl halide derivative. The typical synthetic route may include:

  • Formation of 1,3-benzoxazol-2(3H)-one from o-aminophenol through cyclization

  • N-alkylation of the benzoxazolone with 2-(4-tert-butylphenoxy)ethyl halide

  • Purification of the final product through crystallization or chromatographic techniques

The reaction conditions need to be carefully controlled to achieve high yields and purity, with considerations for temperature, solvent choice, and reaction time being crucial.

Alternative Synthetic Routes

Similar benzoxazolone derivatives have been synthesized through alternative methods. For instance, the synthesis of related compounds such as (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone has been reported, which may provide insights into alternative approaches for the synthesis of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one .

Table 2: Key Reaction Parameters for Synthesis

ParameterTypical Conditions
SolventsDMF, Acetone, THF
BasesK2CO3, NaH, Cs2CO3
TemperatureRoom temperature to reflux conditions
CatalystPhase transfer catalysts (optional)
Reaction Time6-24 hours
PurificationColumn chromatography, recrystallization

These synthetic approaches require expertise in organic synthesis and appropriate laboratory setup for handling the reagents and reaction conditions involved.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is essential for its characterization, handling, and application in various research contexts.

Chemical Reactivity

The chemical reactivity of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is determined by its functional groups and structural features. The compound can participate in various chemical transformations:

  • The benzoxazolone ring can undergo ring-opening reactions under specific conditions

  • The phenoxy oxygen can participate in hydrogen bonding interactions

  • The carbonyl group in the oxazolone ring can react with nucleophiles

  • The aromatic rings can undergo electrophilic substitution reactions

  • The tert-butyl group provides steric hindrance and lipophilicity

These reactivity patterns make the compound versatile for chemical modifications and derivatization for structure-activity relationship studies.

Analytical Characterization

Proper characterization of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is essential for confirming its identity, purity, and structural features. Various analytical techniques are employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structural features and chemical environment of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy reveal the hydrogen and carbon environments within the molecule. The aromatic protons from both the benzoxazolone and phenoxy rings, the methylene protons of the ethyl linker, and the tert-butyl protons would show characteristic signals.

  • Infrared Spectroscopy (IR): IR analysis would reveal characteristic absorption bands for the carbonyl group in the oxazolone ring, C-O stretching vibrations, and aromatic C=C stretching.

  • Mass Spectrometry (MS): Mass spectrometric analysis would provide the molecular weight and fragmentation pattern of the compound, which can be used to confirm its molecular structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and for separation purposes:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can determine the purity of the compound and detect any impurities or by-products from synthesis.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid method for monitoring reaction progress and initial purity assessment.

These analytical methods collectively provide a comprehensive characterization of the compound, ensuring its identity and purity for research applications.

Biological and Therapeutic Applications

The benzoxazolone scaffold present in 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one suggests potential biological activities and therapeutic applications, similar to other benzoxazolone derivatives.

Structure-Activity Relationships

The biological activity of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is likely influenced by its structural features:

  • The benzoxazolone core provides the basic pharmacophore for activity

  • The tert-butylphenoxy substituent might enhance lipophilicity and binding to specific receptors

  • The ethyl linker allows for conformational flexibility, potentially affecting receptor interactions

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, it is valuable to compare it with structurally related compounds.

Comparison with Benzoxazole

The core benzoxazole structure differs from the compound of interest in that it lacks the carbonyl group at the 2-position and the 2-(4-tert-butylphenoxy)ethyl substituent at the 3-position. The parent benzoxazole (C7H5NO) has different physical properties, including a lower molecular weight (119.12 g/mol) and different solubility characteristics .

Comparison with Other Benzoxazolone Derivatives

The compound shares structural similarities with other 2(3H)-benzoxazolone derivatives that have been studied for their pharmacological activities:

  • (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone has shown promising analgesic activity

  • 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone has demonstrated anti-inflammatory properties

  • (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives have been evaluated for antimicrobial activity

Table 3: Comparison of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesPotential Activities
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-oneC19H21NO3311.4Reference compoundAnti-inflammatory, Analgesic (predicted)
BenzoxazoleC7H5NO119.12Lacks carbonyl and N-substituentAntimicrobial
4-Hydroxy-1,3-benzoxazol-2(3H)-oneC7H5NO3151.12Has 4-hydroxy group, lacks N-substituentAnti-inflammatory
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivativesVariesVariesDifferent linking group positionAntimicrobial

These comparisons provide insights into how structural modifications affect physical properties and biological activities, potentially guiding further development of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and related compounds.

Current Research and Future Directions

Research on benzoxazolone derivatives continues to evolve, with new applications and structural modifications being explored. While specific studies on 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one may be limited, the general trends in benzoxazolone research suggest several potential directions.

Emerging Applications

Recent research on benzoxazolone derivatives has explored various applications beyond traditional medicinal chemistry:

  • Development of selective COX-2 inhibitors: Benzoxazolone derivatives have been investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy with reduced side effects .

  • Antimicrobial agents: The synthesis and evaluation of novel benzoxazole derivatives as antimicrobial agents have shown promising results against various bacterial strains .

  • Material science applications: The unique structural properties of benzoxazole-containing compounds make them interesting candidates for materials science applications, including optoelectronic materials.

Research Gaps and Future Studies

Several areas warrant further investigation regarding 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one:

  • Comprehensive biological profiling: Detailed studies of its pharmacological activities against various targets and disease models would provide valuable insights into its potential therapeutic applications.

  • Structure-activity relationship (SAR) studies: Systematic modifications of the molecule could help identify the essential structural features for specific activities.

  • Mechanistic studies: Investigating the molecular mechanisms underlying any observed biological activities would enhance understanding of its mode of action.

  • Formulation and delivery strategies: For compounds with potential therapeutic applications, developing appropriate formulation and delivery systems is crucial for optimal efficacy.

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